2-(4-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
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Description
2-(4-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide, also known as Compound X, is a synthetic compound that has shown potential in scientific research applications.
Scientific Research Applications
Structural Aspects and Fluorescence Properties
A study on amide-containing isoquinoline derivatives explored the structural aspects and properties of these compounds when treated with different acids. These compounds, including variations similar to the one you're interested in, have shown to form gels or crystalline solids under different conditions. Notably, some derivatives form host–guest complexes with enhanced fluorescence properties, indicating potential applications in sensing or fluorescence studies (A. Karmakar, R. Sarma, J. Baruah, 2007).
Chemosensors for Metal Ions
Another research area involves the development of chemosensors for metal ions, such as zinc, based on quinoline derivatives. These sensors exhibit significant fluorescence enhancement in the presence of Zn2+ ions in aqueous solutions, demonstrating their utility in detecting and quantifying metal ions in biological and environmental samples (G. Park et al., 2015).
Antimicrobial Applications
Quinoline derivatives have also been investigated for their antimicrobial properties. For example, 2-(quinolin-4-yloxy)acetamides have been described as potent in vitro inhibitors of Mycobacterium tuberculosis growth, with certain modifications yielding compounds with low minimum inhibitory concentration (MIC) values and activity against drug-resistant strains. These findings highlight the potential of such compounds in developing new treatments for tuberculosis (K. Pissinate et al., 2016).
Molecular Docking and Theoretical Studies
Further, theoretical investigations and molecular docking studies have been conducted to explore the antimalarial properties of sulfonamide derivatives, including quinoline-based compounds. These studies aim to understand the molecular mechanisms behind their activity and to identify potential targets for drug development against various diseases, including COVID-19 (Asmaa M. Fahim, Eman H. I. Ismael, 2021).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-26(23,24)21-10-2-3-13-4-7-15(11-17(13)21)20-18(22)12-25-16-8-5-14(19)6-9-16/h4-9,11H,2-3,10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIGHYONPSSNSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.